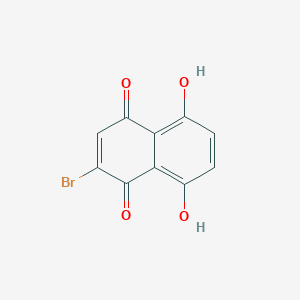
6-Bromo-5,8-dihydroxy-1,4-naphthalenedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5,8-dihydroxy-1,4-naphthalenedione is a halogenated derivative of naphthoquinone, known for its significant biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5,8-dihydroxy-1,4-naphthalenedione typically involves the bromination of 5,8-dihydroxy-1,4-naphthoquinone. This reaction is carried out using molecular bromine in an organic solvent such as carbon tetrachloride. The reaction conditions include maintaining a controlled temperature and ensuring the complete dissolution of the reactants .
Industrial Production Methods
Industrial production of this compound can be achieved through the aerobic oxidation of naphthalene over a vanadium oxide catalyst, followed by bromination. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-5,8-dihydroxy-1,4-naphthalenedione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the bromine atom.
Major Products Formed
Oxidation: Formation of higher quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinones with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-Bromo-5,8-dihydroxy-1,4-naphthalenedione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial properties against various pathogens.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-5,8-dihydroxy-1,4-naphthalenedione involves its redox properties. It can act as an oxidizing or dehydrogenating agent, similar to hydrogen peroxide and superoxide radicals. This activity is crucial for its antimicrobial and therapeutic effects. The compound targets cellular components, leading to membrane damage, DNA leakage, and disruption of the respiratory chain in microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,8-Dihydroxy-1,4-naphthoquinone:
2-Bromo-5-hydroxy-1,4-naphthoquinone: Another brominated derivative with different substitution patterns.
Uniqueness
6-Bromo-5,8-dihydroxy-1,4-naphthalenedione is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct reactivity and biological activity. Its combination of redox properties and halogenation makes it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
78226-78-5 |
|---|---|
Molekularformel |
C10H5BrO4 |
Molekulargewicht |
269.05 g/mol |
IUPAC-Name |
2-bromo-5,8-dihydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C10H5BrO4/c11-4-3-7(14)8-5(12)1-2-6(13)9(8)10(4)15/h1-3,12-13H |
InChI-Schlüssel |
IBKXPWMILRITGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1O)C(=O)C=C(C2=O)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


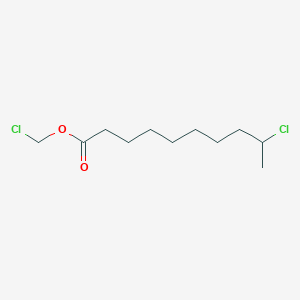
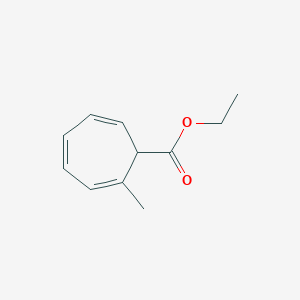

![([1,1'-Biphenyl]-4-yl)(4-methoxyphenyl)methanone](/img/structure/B14432307.png)
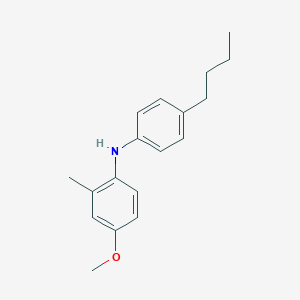


![4-[(Hexyloxy)methylidene]-1,2-dimethylcyclohex-1-ene](/img/structure/B14432335.png)
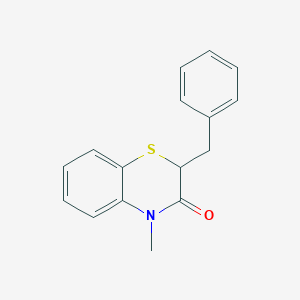
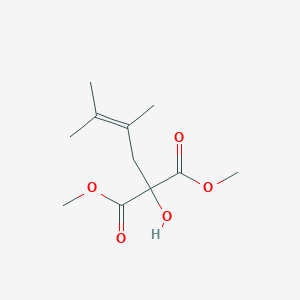
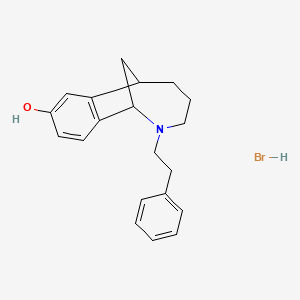

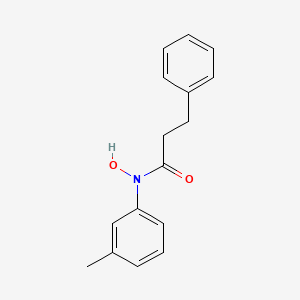
![5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline](/img/structure/B14432364.png)
